

# Potential Research Applications of 2-Chloro-4-(hydroxymethyl)thiazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 2-Chloro-4-(hydroxymethyl)thiazole |
| Cat. No.:      | B1358170                           |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Chloro-4-(hydroxymethyl)thiazole** is a bifunctional heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a modifiable hydroxymethyl group at the 4-position, allows for sequential and site-selective derivatization. This enables the construction of complex molecular architectures and diverse compound libraries. The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of **2-Chloro-4-(hydroxymethyl)thiazole**, detailing its synthesis, reactivity, and its role as a key intermediate in the development of novel therapeutic agents and agrochemicals. Detailed experimental protocols, quantitative biological data on related structures, and graphical representations of synthetic pathways are provided to facilitate its use in research and development.

## Core Properties of 2-Chloro-4-(hydroxymethyl)thiazole

**2-Chloro-4-(hydroxymethyl)thiazole** is a solid organic compound notable for its dual reactivity.<sup>[1]</sup> The key physicochemical and structural data are summarized below.

| Property          | Value                                                           | Reference           |
|-------------------|-----------------------------------------------------------------|---------------------|
| IUPAC Name        | (2-Chloro-1,3-thiazol-4-yl)methanol                             | <a href="#">[1]</a> |
| CAS Number        | 5198-85-6                                                       | <a href="#">[1]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> CINOS                             | <a href="#">[1]</a> |
| Molecular Weight  | 149.60 g/mol                                                    | <a href="#">[1]</a> |
| Appearance        | Solid                                                           | <a href="#">[1]</a> |
| Predicted XLogP3  | 1.1                                                             | <a href="#">[1]</a> |
| Solubility        | Soluble in polar organic solvents like methanol and chloroform. | <a href="#">[1]</a> |

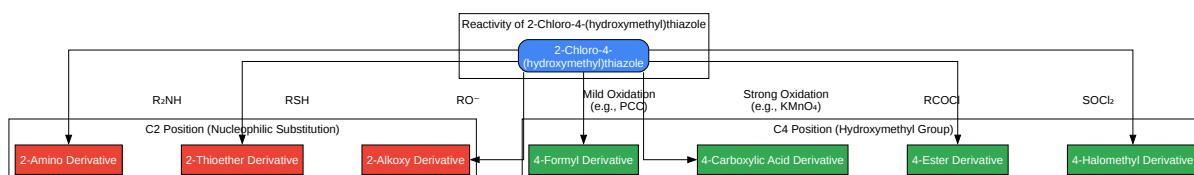
## Synthesis and Chemical Reactivity

The synthetic utility of **2-Chloro-4-(hydroxymethyl)thiazole** stems from its two distinct reactive sites, which can be addressed with high selectivity.

### General Synthesis

The thiazole ring is classically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an  $\alpha$ -haloketone with a thioamide.[\[2\]](#)[\[3\]](#) This method is known for its simplicity and high yields.[\[2\]](#) While a specific protocol for **2-Chloro-4-(hydroxymethyl)thiazole** is not detailed in readily available literature, a general pathway would involve reacting a suitable thioamide with a functionalized  $\alpha$ -halocarbonyl compound.

### Key Reactivity Pathways


The primary value of this compound lies in its potential for diversification through two main reaction types:

- Nucleophilic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is an excellent leaving group, readily displaced by a wide range of nucleophiles.[\[1\]](#) This position is activated by the adjacent nitrogen atom, facilitating nucleophilic aromatic substitution (SNAr).

reactions.[4][5] This allows for the introduction of amines, thiols, alkoxides, and other functional groups to build complex derivatives.[4]

- Derivatization of the 4-(hydroxymethyl) Group: The primary alcohol functionality can undergo various transformations, including:
  - Oxidation to form the corresponding aldehyde or carboxylic acid, providing a handle for further amide or ester coupling.[1][6]
  - Esterification or Etherification to introduce different side chains.[7]
  - Conversion to a Halomethyl Group (e.g., chloromethyl) using agents like thionyl chloride, which can then be used in further nucleophilic substitution reactions.[8]

The diagram below illustrates these principal reactivity pathways.



[Click to download full resolution via product page](#)

Figure 1: Key reactivity pathways of **2-Chloro-4-(hydroxymethyl)thiazole**.

## Potential Research Applications

The thiazole scaffold is a cornerstone in medicinal chemistry, and **2-Chloro-4-(hydroxymethyl)thiazole** serves as an ideal starting point for exploring several therapeutic

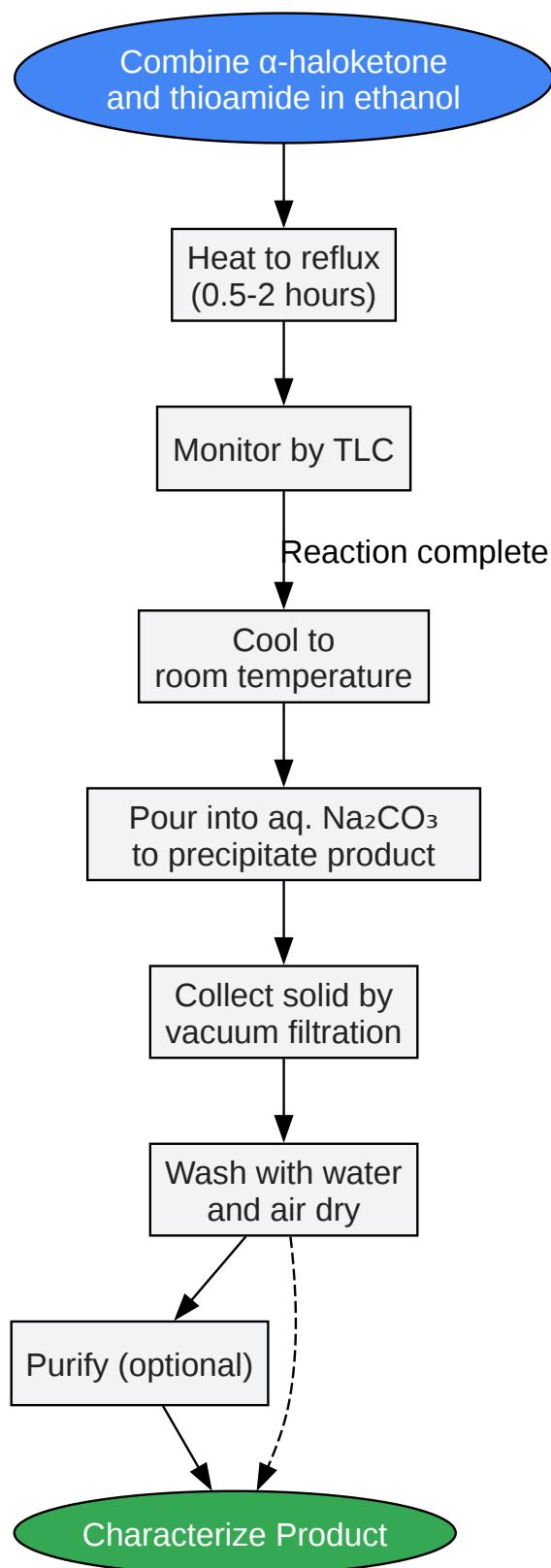
and industrial applications.

## Drug Discovery and Medicinal Chemistry

- Kinase Inhibitors: The 2-aminothiazole core is a validated template for potent kinase inhibitors.<sup>[9]</sup> Notably, it forms the backbone of the FDA-approved drug Dasatinib, a pan-Src kinase inhibitor used in cancer therapy.<sup>[9]</sup> The 2-chloro group can be substituted with various amine-containing fragments, while the hydroxymethyl group can be modified to optimize solubility and pharmacokinetic properties, making this compound a key intermediate for novel kinase inhibitor discovery programs targeting cancers and inflammatory diseases.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup>
- Antimicrobial Agents: Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.<sup>[12]</sup> The ability to introduce diverse substituents at both the C2 and C4 positions allows for the fine-tuning of antimicrobial potency and spectrum. For example, the introduction of nitro-phenyl groups or linkage to other heterocyclic systems like pyrazole has been shown to enhance activity.<sup>[12]</sup><sup>[13]</sup> This scaffold is promising for developing new agents to combat multidrug-resistant pathogens.<sup>[14]</sup>
- Anti-inflammatory Drugs: The thiazole ring is present in non-steroidal anti-inflammatory drugs (NSAIDs). The structural flexibility offered by **2-Chloro-4-(hydroxymethyl)thiazole** makes it a suitable precursor for synthesizing novel anti-inflammatory compounds, potentially targeting enzymes like cyclooxygenase (COX).<sup>[15]</sup>

## Agrochemicals

**2-Chloro-4-(hydroxymethyl)thiazole** and its close analogs are important intermediates in the synthesis of modern agrochemicals.<sup>[15]</sup><sup>[16]</sup> The thiazole moiety is a key component in several systemic insecticides (e.g., Clothianidin) and fungicides.<sup>[17]</sup><sup>[18]</sup> The reactivity of the chloro and hydroxymethyl groups enables the creation of pesticides with improved efficacy, bioavailability, and target specificity, contributing to crop protection and enhanced agricultural productivity.<sup>[15]</sup> <sup>[17]</sup>


## Experimental Protocols

The following protocols provide detailed methodologies for key transformations relevant to the derivatization of **2-Chloro-4-(hydroxymethyl)thiazole** and related structures.

## Protocol 1: General Hantzsch Thiazole Synthesis

This protocol, adapted from established procedures for synthesizing substituted thiazoles, outlines the fundamental ring-forming reaction.[\[2\]](#)[\[3\]](#)

- **Reaction Setup:** In a round-bottom flask, combine the  $\alpha$ -haloketone (1.0 eq) and the appropriate thioamide (1.2 eq).
- **Solvent Addition:** Add a suitable solvent, such as methanol or ethanol.
- **Heating:** Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5%  $\text{Na}_2\text{CO}_3$ ) to neutralize the acid byproduct and precipitate the product.
- **Isolation:** Collect the solid product by vacuum filtration through a Büchner funnel.
- **Purification:** Wash the filter cake with water and allow it to air dry. The crude product can be further purified by recrystallization or column chromatography if necessary.



[Click to download full resolution via product page](#)

Figure 2: General workflow for Hantzsch thiazole synthesis.

## Protocol 2: Nucleophilic Substitution of a 2-Chlorothiazole

This protocol describes a general method for displacing the chlorine atom at the C2 position with an amine nucleophile, a key step in synthesizing kinase inhibitors and other bioactive molecules.<sup>[4]</sup>

- Reaction Setup: To a solution of the 2-chlorothiazole derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or dioxane), add the desired amine nucleophile (1.1 - 1.5 eq).
- Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate ( $K_2CO_3$ ) (2.0 eq).
- Heating: Heat the reaction mixture at 80-120 °C for 4-16 hours. The reaction can also be performed using microwave irradiation to reduce reaction times.
- Monitoring: Track the consumption of the starting material using TLC or LC-MS.
- Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Protocol 3: Oxidation of the 4-(hydroxymethyl) Group to an Aldehyde

This protocol provides a method for the selective oxidation of the primary alcohol to an aldehyde, a versatile functional group for further elaboration.<sup>[19]</sup>

- Reaction Setup: Dissolve the **2-Chloro-4-(hydroxymethyl)thiazole** (1.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Oxidant Addition: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5 eq), in portions to the stirred solution at room temperature.

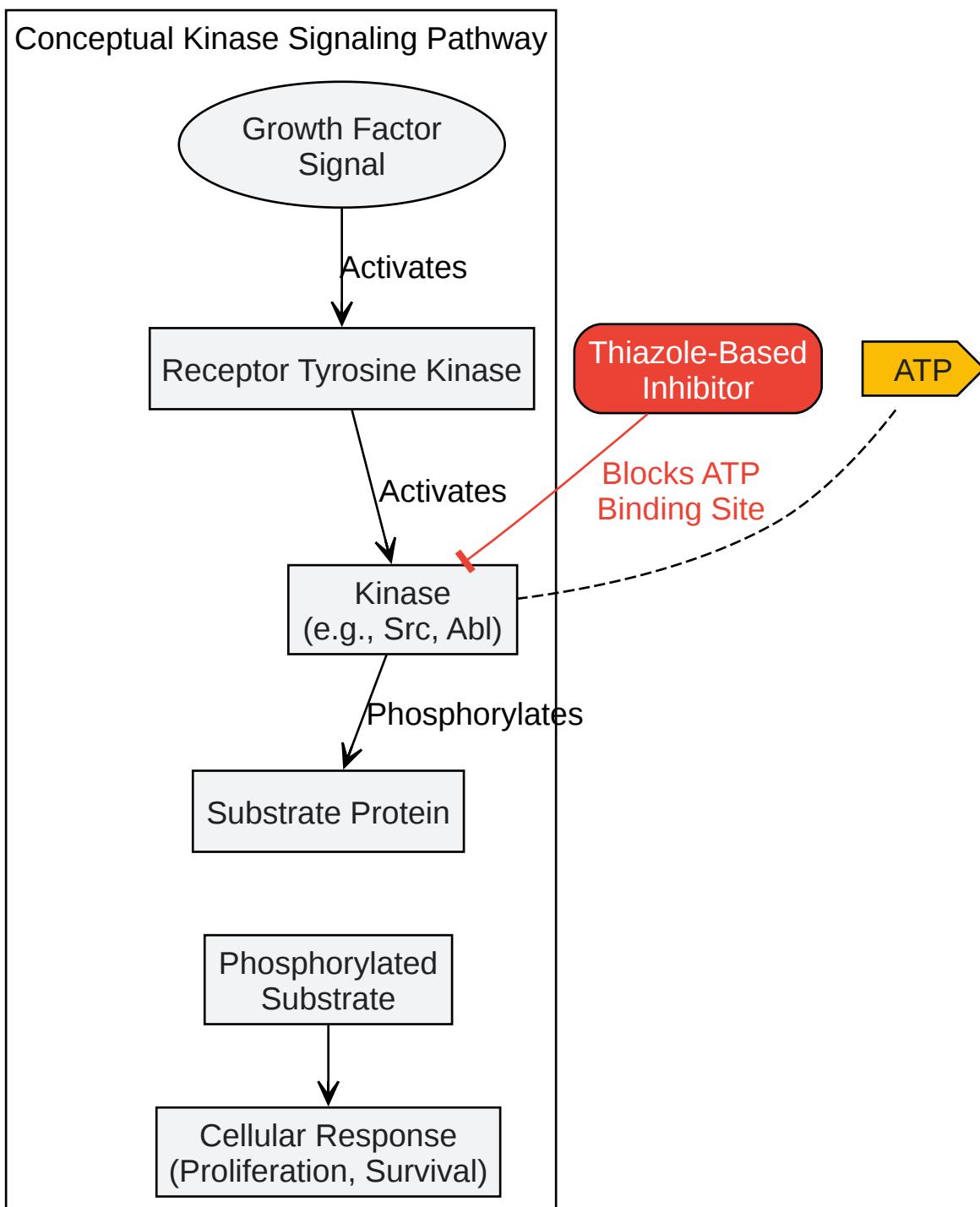
- Reaction Time: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
- Purification: If necessary, purify the product via column chromatography on silica gel using a hexane/ethyl acetate solvent system.

## Quantitative Data: Biological Activity of Thiazole Derivatives

The following tables summarize representative biological activity data for various thiazole derivatives, illustrating the potential of compounds derived from the **2-Chloro-4-(hydroxymethyl)thiazole** core.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Class            | Cell Line             | Activity Metric  | Value       | Reference |
|---------------------------|-----------------------|------------------|-------------|-----------|
| Thiazole-based Pyrazole   | HepG-2 (Liver)        | IC <sub>50</sub> | 4 µg/mL     | [20]      |
| Thiazole-based Pyrazole   | MCF-7 (Breast)        | IC <sub>50</sub> | 3 µg/mL     | [20]      |
| Thiazolyl-Hydrazinone     | MCF-7 (Breast)        | IC <sub>50</sub> | 2.57 µM     | [21][22]  |
| Thiazolyl-Hydrazinone     | HepG2 (Liver)         | IC <sub>50</sub> | 7.26 µM     | [21][22]  |
| Phenylthiazole Derivative | SaOS-2 (Osteosarcoma) | IC <sub>50</sub> | 0.190 µg/mL | [23]      |
| Copper-Thiazole Complex   | MCF-7 (Breast)        | IC <sub>50</sub> | 82.64 µM    | [24]      |


Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

| Compound Class         | Organism      | MIC (µg/mL) | Reference |
|------------------------|---------------|-------------|-----------|
| Disubstituted Thiazole | S. aureus     | 3.39 - 4.11 | [12]      |
| Disubstituted Thiazole | E. coli       | 3.59 - 4.23 | [12]      |
| Hetarylthiazole        | S. aureus     | 16.1 µM     | [14]      |
| Hetarylthiazole        | E. coli       | 16.1 µM     | [14]      |
| Thiazolyl-Pyrazoline   | S. pneumoniae | 0.03 - 7.81 | [13]      |
| Thiazolyl-Pyrazoline   | C. albicans   | 3.9 - 62.5  | [13]      |
| Thiazole Derivative    | S. aureus     | 3.125       | [25]      |

## Conceptual Pathways and Workflows

### Conceptual Kinase Inhibition Pathway

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. A derivative of **2-Chloro-4-(hydroxymethyl)thiazole** could be designed to occupy this ATP-binding pocket.



[Click to download full resolution via product page](#)

Figure 3: A thiazole derivative blocking a kinase signaling pathway.

## Conclusion

**2-Chloro-4-(hydroxymethyl)thiazole** is a strategically important chemical intermediate with significant potential across multiple domains of chemical and biological research. Its bifunctional nature allows for the creation of diverse and complex molecular structures, making it an invaluable tool for drug discovery, particularly in the fields of oncology and infectious diseases. Furthermore, its established role in the synthesis of high-value agrochemicals underscores its industrial relevance. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to leverage the synthetic versatility of this compound in their own research endeavors, paving the way for the development of next-generation therapeutics and crop protection agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2-Chloro-4-(hydroxymethyl)thiazole | 5198-85-6 [smolecule.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Methyl-5-thiazoleethanol | 137-00-8 [smolecule.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 18. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 19. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F [organic-chemistry.org]
- 20. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 23. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential Research Applications of 2-Chloro-4-(hydroxymethyl)thiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1358170#potential-research-applications-of-2-chloro-4-hydroxymethyl-thiazole>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)